molecular formula C19H21N3 B12783240 1,3-Dimethyl-5-(phenylmethyl)-6,7,8,9-tetrahydro-3H-pyrazolo(3,4-c)isoquinoline CAS No. 91623-82-4

1,3-Dimethyl-5-(phenylmethyl)-6,7,8,9-tetrahydro-3H-pyrazolo(3,4-c)isoquinoline

Cat. No.: B12783240
CAS No.: 91623-82-4
M. Wt: 291.4 g/mol
InChI Key: VOWWNFVSYISLFM-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(phenylmethyl)-6,7,8,9-tetrahydro-3H-pyrazolo(3,4-c)isoquinoline is a complex heterocyclic compound that belongs to the class of pyrazoloisoquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused with an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-(phenylmethyl)-6,7,8,9-tetrahydro-3H-pyrazolo(3,4-c)isoquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate ortho-substituted nitroaromatic compounds. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out at temperatures ranging from 0°C to 78°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also gaining popularity in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(phenylmethyl)-6,7,8,9-tetrahydro-3H-pyrazolo(3,4-c)isoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoloisoquinolines, which can have different functional groups attached to the core structure .

Scientific Research Applications

1,3-Dimethyl-5-(phenylmethyl)-6,7,8,9-tetrahydro-3H-pyrazolo(3,4-c)isoquinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-(phenylmethyl)-6,7,8,9-tetrahydro-3H-pyrazolo(3,4-c)isoquinoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-5-(phenylmethyl)-6,7,8,9-tetrahydro-3H-pyrazolo(3,4-c)isoquinoline stands out due to its unique combination of a pyrazole and isoquinoline ring system, which imparts distinct chemical and biological properties.

Properties

CAS No.

91623-82-4

Molecular Formula

C19H21N3

Molecular Weight

291.4 g/mol

IUPAC Name

5-benzyl-1,3-dimethyl-6,7,8,9-tetrahydropyrazolo[3,4-c]isoquinoline

InChI

InChI=1S/C19H21N3/c1-13-18-16-11-7-6-10-15(16)17(20-19(18)22(2)21-13)12-14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-12H2,1-2H3

InChI Key

VOWWNFVSYISLFM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C3=C(CCCC3)C(=N2)CC4=CC=CC=C4)C

Origin of Product

United States

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